Bienvenue dans la boutique en ligne BenchChem!

S116836

CML T315I mutation imatinib resistance

S116836 is a novel, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that blocks both wild-type and T315I mutant BCR-ABL with nanomolar potency. It belongs to the benzamide/pyrimidine class and contains an alkyne handle compatible with click-chemistry conjugation.

Molecular Formula C27H21F3N6O
Molecular Weight 502.5
CAS No. 1257628-57-1
Cat. No. B610620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS116836
CAS1257628-57-1
SynonymsS116836;  S-116836;  S 116836; 
Molecular FormulaC27H21F3N6O
Molecular Weight502.5
Structural Identifiers
SMILESO=C(NC1=CC(C(F)(F)F)=CC(N2C=CN=C2)=C1)C3=CC=C(C)C(C#CC4=CN=C(NC5CC5)N=C4)=C3
InChIInChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35)
InChIKeyDHNAWOULRSDMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S116836 (CAS 1257628-57-1): A Next-Generation Orally Active BCR-ABL T315I Tyrosine Kinase Inhibitor for Imatinib-Resistant Leukemia Research


S116836 is a novel, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that blocks both wild-type and T315I mutant BCR-ABL with nanomolar potency [1][2]. It belongs to the benzamide/pyrimidine class and contains an alkyne handle compatible with click-chemistry conjugation [1]. Beyond BCR-ABL, S116836 inhibits SRC-family kinases, FLT3, TIE2, KIT, and PDGFR-β, and demonstrates anti-tumor activity against FIP1L1-PDGFRα-driven models harboring the imatinib-resistant T674I mutation [3][4].

Why Generic Imatinib, Dasatinib, or Nilotinib Cannot Substitute for S116836 in T315I-Mutant CML Research


The T315I gatekeeper mutation in BCR-ABL confers pan-resistance to all first- and second-generation TKIs: imatinib (IC₅₀ shifts from 0.09 μM to 8.90 μM), dasatinib (from 0.58 nM to 2,755 nM), and nilotinib (reported as insensitive >500 nM) [1][2]. Ponatinib remains the only FDA-approved TKI with T315I activity, but post-marketing safety reviews documented serious cardiovascular thrombotic events leading to temporary market suspension [1]. S116836 uniquely bridges two capability gaps: it retains nanomolar potency against T315I BCR-ABL (IC₅₀ 0.20 μM) while preclinical cardiac safety profiling shows no significant cardiotoxicity [3]. Additionally, its activity against the FIP1L1-PDGFRα T674I mutant—a homologous resistance mutation in HES/CEL—provides dual-disease coverage not offered by any single approved TKI [4]. These properties make simple in-class substitution scientifically unjustifiable when the experimental question involves T315I resistance, safety margin requirements, or PDGFRα-driven pathologies.

S116836 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence Against Approved BCR-ABL TKIs


T315I BCR-ABL Cellular IC₅₀: S116836 vs. Imatinib, Dasatinib, and Ponatinib in BaF3 Isogenic Cell Models

In BaF3 cells expressing T315I-mutant BCR-ABL, S116836 (0.01–1 μM, 24 h) achieves an IC₅₀ of 0.20 μM [1]. By cross-study comparison using the same BaF3 isogenic model system: imatinib shows an IC₅₀ of 8.90 ± 1.21 μM (44.5-fold weaker), dasatinib 2,755 ± 120.15 nM (13.8-fold weaker), while ponatinib achieves 6.30 ± 0.26 nM (31.7-fold more potent) [2]. Thus, S116836 occupies a distinct potency–safety niche: it is 44.5-fold more potent than imatinib and 13.8-fold more potent than dasatinib against T315I, yet does not carry the established cardiovascular thrombotic risk profile that led to ponatinib's temporary market suspension [3].

CML T315I mutation imatinib resistance BaF3 cell model cellular IC50

Cardiotoxicity Preclinical Safety Signal: S116836 vs. Ponatinib Class-Level Risk Profile

In mouse tumor xenograft studies (athymic NCR nude mice), S116836 administered at 100 or 200 mg/kg i.p. every 3 days for 6 cycles significantly inhibited WT and T315I BCR-ABL tumor growth and volume without causing significant cardiotoxicity [1]. By class-level inference, this differentiates S116836 from ponatinib—the only approved TKI active against T315I—which carries a black-box warning for arterial thrombosis and was temporarily withdrawn from the U.S. market in 2013 due to serious cardiovascular adverse events [2]. While direct head-to-head cardiac safety data are not published, the absence of significant cardiotoxicity in S116836 preclinical models is a critical procurement consideration for in vivo efficacy studies where cardiovascular confounding must be minimized.

cardiotoxicity safety pharmacology ponatinib TKI safety preclinical toxicology

FIP1L1-PDGFRα T674I Mutant Activity: S116836 vs. Imatinib and Nilotinib in HES/CEL Models

In BaF3 cells expressing the imatinib-resistant T674I FIP1L1-PDGFRα mutant, S116836 inhibits cell viability with an IC₅₀ of 26.9 nM (72 h MTS assay) [1]. The T674I mutation in PDGFRα is homologous to the T315I gatekeeper mutation in BCR-ABL and confers resistance to imatinib [1]. Nilotinib has reported activity against T674I, but S116836 additionally inhibits the downstream signaling cascade (p-STAT3, p-AKT, p-ERK1/2) and induces apoptosis via both intrinsic and death receptor pathways [1]. In nude mouse xenografts bearing FIP1L1-PDGFRα T674I tumors, S116836 treatment leads to significant tumor growth suppression without substantial toxicity [1]. This dual BCR-ABL/PDGFRα coverage is not shared by any single approved TKI, making S116836 uniquely suited for research programs spanning both CML and HES/CEL indications.

HES/CEL PDGFRα T674I mutation imatinib resistance hypereosinophilic syndrome

Kinase Selectivity Profile: Distinct Inhibition Fingerprint at 100 nM Across 13 Kinases

At a single concentration of 100 nM, S116836 demonstrates potent inhibition (%Ctrl <35) of ABL1-nonphosphorylated (18% residual activity), ABL1 T315I-nonphosphorylated (20%), and several SRC-family kinases: LYN (16%), HCK (6.2%), LCK (3.4%), BLK (10%), as well as receptor tyrosine kinases FLT3 (1.8%), TIE2 (0.85%), KIT (6.8%), and PDGFRβ (3.3%), while sparing PLK1 (100%) and CDK2 (99%) [1]. This profile differs from ponatinib, which potently inhibits VEGFR2 (IC₅₀ ≤5 nM) [2]—a target associated with hypertension and vascular adverse events [3]. S116836's sparing of VEGFR-family kinases (not reported as potently inhibited in the panel) may contribute to its distinct preclinical safety profile, though direct confirmatory selectivity data against VEGFR2 are not available in the published panel.

kinase profiling selectivity BCR-ABL SRC family off-target assessment

Synergistic Apoptosis Induction with SAHA in Imatinib- and Dasatinib-Resistant CML Cells

The combination of S116836 (0.1 μM) and the HDAC inhibitor SAHA (1 μM) synergistically induces apoptosis in KBM5 and KBM5-T315I CML cells, as quantified by a Combination Index (CI) <1 using the Chou-Talalay method [1]. This synergy is observed at concentrations where each agent alone has minimal or non-toxic effects [1]. Importantly, the combination significantly reduces cell viability of primary human CML cells compared to either agent alone [1]. Mechanistically, co-treatment represses anti-apoptotic proteins Mcl-1 and XIAP while promoting Bim expression and mitochondrial damage [1]. The combination also demonstrates efficacy in CML cells resistant to both imatinib and dasatinib [1]. This established synergy protocol provides a direct experimental framework that is not reported for ponatinib–SAHA combinations in the same model systems.

synergy SAHA HDAC inhibitor combination therapy imatinib-resistant CML

In Vivo Oral Efficacy Against T315I Xenograft Tumors: Tumor Growth Suppression Without Body Weight Loss

Oral administration of S116836 at 200 mg/kg/day significantly suppresses the growth of xenograft tumors harboring T315I-mutant BCR-ABL in nude mice, with concurrent reduction in tumor weight . Intraperitoneal administration of S116836 (100 or 200 mg/kg, q3d×6) decreases both the volume and weight of xenograft tumors expressing WT and T315I mutant BCR-ABL [1]. The compound demonstrates oral bioactivity—a critical requirement for chronic dosing in preclinical CML models—without causing significant body weight loss or overt toxicity [1]. By class-level inference, this positions S116836 as an orally active T315I inhibitor for in vivo studies, contrasting with ponatinib's well-documented cardiovascular toxicity concerns that complicate long-term in vivo experimental designs [2].

xenograft oral bioavailability T315I tumor growth inhibition in vivo efficacy

Optimal Scientific and Preclinical Application Scenarios for S116836 (CAS 1257628-57-1)


Imatinib-Resistant T315I CML In Vivo Xenograft Efficacy Studies Requiring Chronic Oral Dosing

When evaluating therapeutic candidates against imatinib-resistant CML harboring the T315I gatekeeper mutation, S116836 provides an orally bioavailable tool compound with validated in vivo efficacy at 200 mg/kg/day [1]. Its demonstrated tumor growth suppression in BaF3/T315I xenografts without significant cardiotoxicity [1] makes it particularly suitable for chronic dosing protocols (weeks to months) where ponatinib's cardiovascular toxicity profile would introduce experimental confounders or require early termination criteria. The established i.p. dosing regimen (100–200 mg/kg q3d×6) provides a validated alternative route for pharmacokinetic comparison studies .

Combination Therapy Research Leveraging SAHA Synergy in Multi-Drug Resistant CML

For researchers investigating epigenetic–kinase inhibitor combination strategies, S116836 has a quantitatively characterized synergistic interaction with the HDAC inhibitor SAHA (CI < 1) in KBM5 and KBM5-T315I cells [2]. The combination overcomes resistance to both imatinib and dasatinib at concentrations where each agent alone is ineffective [2]. This validated synergy protocol—with published mechanistic data (Mcl-1/XIAP downregulation, Bim upregulation, mitochondrial damage)—provides a ready-to-use experimental framework that can serve as a positive control arm for novel combination studies or as a benchmark for evaluating next-generation combination regimens [2].

Dual BCR-ABL/PDGFRα-Driven Disease Models: HES/CEL with T674I Mutation

In hypereosinophilic syndrome/chronic eosinophilic leukemia (HES/CEL) research, where the FIP1L1-PDGFRα T674I mutation confers imatinib resistance, S116836 is one of the few tool compounds with demonstrated nanomolar potency (IC₅₀ = 26.9 nM) against this mutant in BaF3 cellular models [3]. Its ability to suppress downstream p-STAT3, p-AKT, and p-ERK1/2 signaling and induce apoptosis via dual intrinsic/death receptor pathways [3] supports its use in mechanistic studies of PDGFRα-driven oncogenic signaling. For laboratories working on both CML and HES/CEL, S116836 consolidates compound procurement while providing parallel coverage of T315I BCR-ABL and T674I PDGFRα resistance mutations.

Kinase Selectivity Profiling and Off-Target Safety Assessment Studies

S116836's published 13-kinase selectivity panel at 100 nM provides a characterized reference fingerprint for structure–activity relationship (SAR) studies [4]. The compound potently inhibits ABL1 (WT and T315I), SRC-family kinases (LYN, HCK, LCK, BLK), and multiple receptor tyrosine kinases (FLT3, TIE2, KIT, PDGFRα/β) while sparing PLK1 and CDK2 [4]. This well-defined profile enables researchers to use S116836 as a reference compound in selectivity assay development, as a comparator in novel TKI profiling campaigns, or as a starting scaffold for medicinal chemistry optimization aimed at tuning kinase selectivity—particularly the balance between BCR-ABL potency and VEGFR-family kinase engagement.

Quote Request

Request a Quote for S116836

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.